molecular formula C12H17FN2O B1384041 5-Amino-4-fluoro-N-isobutyl-2-methylbenzamide CAS No. 1876008-72-8

5-Amino-4-fluoro-N-isobutyl-2-methylbenzamide

Cat. No.: B1384041
CAS No.: 1876008-72-8
M. Wt: 224.27 g/mol
InChI Key: VWLZPWAJXWCUKA-UHFFFAOYSA-N
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Description

5-Amino-4-fluoro-N-isobutyl-2-methylbenzamide is a chemical compound with the molecular formula C12H17FN2O and a molecular weight of 224.27 g/mol .

Scientific Research Applications

1. Neurological Applications

The compound 5-Amino-4-fluoro-N-isobutyl-2-methylbenzamide has shown potential in neurological research. It has been identified as a potent metabotropic glutamate receptor 1 (mGluR1) antagonist, exhibiting excellent subtype selectivity and a good pharmacokinetic profile in rats. This antagonist displayed significant antipsychotic-like effects in various animal models, suggesting its potential application in neurology and psychiatry research. The compound also demonstrates suitability for development as a PET tracer, which could be crucial for elucidating mGluR1 functions in human brains (Satoh et al., 2009).

2. Radiopharmaceutical Development

Another significant application of this compound is in the field of radiopharmaceuticals. It has been used to develop a new PET ligand for imaging metabotropic glutamate receptor subtype 1 (mGluR1) in the brain. The synthesis process involved fluorination of a novel precursor, resulting in a compound with high radiochemical purity and specific activity. This application is particularly relevant in the evaluation of mGluR1 in vivo, with implications for neurological imaging and diagnosis (Yamasaki et al., 2011).

3. Anticancer Research

The derivative of this compound has shown promise in anticancer research. The compound, identified as AZD4877, was recognized for its excellent biochemical potency and pharmaceutical properties suitable for clinical development. It effectively arrested cells in mitosis, leading to cellular death, indicative of its potential as a therapeutic agent in cancer treatment. The favorable pharmacokinetic profile and notable in vivo efficacy of this compound support its potential as a clinical candidate for cancer therapy (Theoclitou et al., 2011).

Biochemical Analysis

Biochemical Properties

5-Amino-4-fluoro-N-isobutyl-2-methylbenzamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially altering their catalytic activity . The nature of these interactions can vary, including enzyme inhibition or activation, which can have downstream effects on various biochemical processes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, this compound can impact cell signaling pathways, potentially altering cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular function . The precise molecular mechanism of action may involve complex interactions with multiple biomolecules, highlighting the compound’s versatility in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity . Long-term exposure to this compound may result in sustained alterations in cellular processes, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in experimental studies. Threshold effects and dose-response relationships are critical aspects of understanding the compound’s impact on biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on these pathways can lead to changes in the levels of specific metabolites, further affecting cellular metabolism . Understanding the metabolic pathways associated with this compound is essential for elucidating its role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its overall effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity.

Properties

IUPAC Name

5-amino-4-fluoro-2-methyl-N-(2-methylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c1-7(2)6-15-12(16)9-5-11(14)10(13)4-8(9)3/h4-5,7H,6,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLZPWAJXWCUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)NCC(C)C)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.